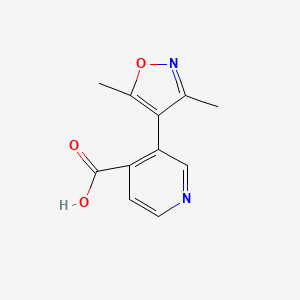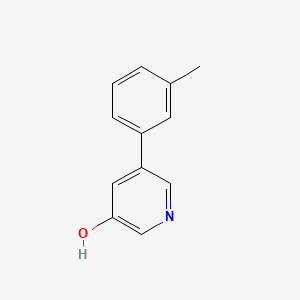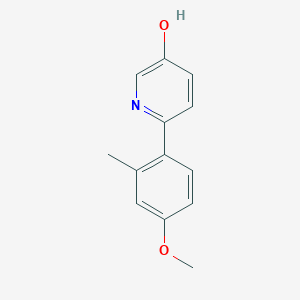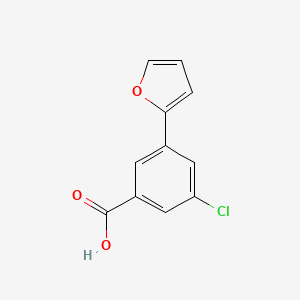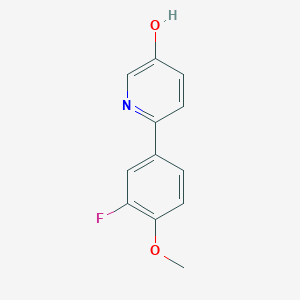
6-(4-Chloro-3-methylphenyl)pyridin-3-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-(4-Chloro-3-methylphenyl)pyridin-3-ol” consists of a pyridin-3-ol group attached to a 4-chloro-3-methylphenyl group. The molecular weight of this compound is 219.66 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds such as pinacol boronic esters have been studied. They can undergo catalytic protodeboronation using a radical approach .Applications De Recherche Scientifique
Structural and Electronic Properties
6-(4-Chloro-3-methylphenyl)pyridin-3-ol has been studied for its structural and electronic properties, particularly in the context of anticonvulsant drugs. Crystal structures of this compound, among others, have been analyzed using X-ray diffraction, revealing insights into molecular orientations and electronic distributions. These findings are important for understanding the behavior of such molecules in biological systems (Georges et al., 1989).
Anti-inflammatory and Analgesic Applications
Research has been conducted on derivatives of this compound for potential anti-inflammatory and analgesic applications. Studies have synthesized novel derivatives and evaluated their biological activities, demonstrating that the nature of the substituent plays a significant role in these activities. One particular derivative showed potent anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Corrosion Inhibition Properties
This compound has also been investigated in the field of materials science, particularly for its corrosion inhibition properties. A study focused on pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid environments. The research involved various techniques like electrochemical impedance spectroscopy and potentiodynamic polarization, suggesting potential industrial applications (Ansari et al., 2015).
Synthesis and Molecular Docking in Drug Discovery
In drug discovery, the synthesis and molecular docking of compounds similar to this compound have been explored. Such research aids in understanding how these compounds interact with biological targets, which is crucial for designing effective drugs. The antimicrobial and antioxidant activities of these compounds have also been studied, indicating their potential in pharmaceutical applications (Flefel et al., 2018).
Propriétés
IUPAC Name |
6-(4-chloro-3-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-6-9(2-4-11(8)13)12-5-3-10(15)7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZRCIFNLWJZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692596 | |
| Record name | 6-(4-Chloro-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-44-1 | |
| Record name | 6-(4-Chloro-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




